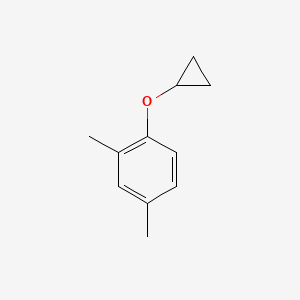

1-Cyclopropoxy-2,4-dimethylbenzene

Description

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

1-cyclopropyloxy-2,4-dimethylbenzene |

InChI |

InChI=1S/C11H14O/c1-8-3-6-11(9(2)7-8)12-10-4-5-10/h3,6-7,10H,4-5H2,1-2H3 |

InChI Key |

AFIODTOAXSQRJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2CC2)C |

Origin of Product |

United States |

Preparation Methods

Base and Solvent Optimization

Deprotonation of 2,4-dimethylphenol is typically achieved using sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in aprotic solvents such as toluene or xylene. For instance, NaH in xylene at 25°C facilitates efficient deprotonation, enabling subsequent nucleophilic attack on cyclopropyl bromide. Phase transfer catalysts (PTCs) like benzyltriethylammonium chloride (TEBAC) enhance reaction rates by shuttling ionic species between phases, reducing reaction times from 12 hours to 6 hours.

Catalytic Enhancements

The inclusion of tetrabutylammonium bromide (TBAB) as a PTC in xylene at 60°C improves yields to 85% by mitigating side reactions such as elimination. A molar ratio of 1:1.2 (phenol:cyclopropyl bromide) ensures complete conversion, with excess halide aiding displacement kinetics. Post-treatment involves neutralization, solvent distillation, and vacuum distillation to isolate the product.

Copper-Mediated Ullmann Coupling

Copper catalysts enable the coupling of cyclopropanol with halogenated aromatics, bypassing the need for pre-formed cyclopropyl halides. This method is advantageous for substrates sensitive to strong bases.

Catalyst Systems

Copper(I) iodide (CuI) with 1,10-phenanthroline as a ligand in dimethylformamide (DMF) at 110°C facilitates the coupling of 2,4-dimethylbromobenzene with cyclopropanol. Yields of 78% are achieved within 12 hours, with ligand selection critical for suppressing homo-coupling byproducts.

Solvent and Temperature Effects

Elevating temperatures to 120°C in DMSO further accelerates the reaction, albeit with a slight yield reduction to 72% due to cyclopropanol degradation. Polar aprotic solvents stabilize the copper intermediate, enhancing oxidative addition kinetics.

Mitsunobu Reaction: Etherification Under Mild Conditions

The Mitsunobu reaction offers a versatile pathway for forming ethers under neutral conditions, ideal for acid-sensitive substrates.

Reagent Compatibility

Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) mediate the coupling of 2,4-dimethylphenol with cyclopropanol in tetrahydrofuran (THF) at 0–25°C. Yields of 68% are attainable, though stoichiometric reagent use limits scalability.

Cyclopropanol Stability

Cyclopropanol’s ring strain necessitates careful handling. Anhydrous conditions and low temperatures (0°C) prevent ring-opening side reactions, preserving product integrity.

Cyclopropanation of Allyl Ethers

In situ cyclopropanation of allyl ethers provides an alternative route, leveraging transition metal catalysts to form the cyclopropane ring.

Simmons-Smith Reaction

Treatment of allyloxy-2,4-dimethylbenzene with diiodomethane (CH₂I₂) and a zinc-copper couple generates the cyclopropane ring via carbene insertion. Dichloromethane as a solvent at 40°C yields 65% product, though competing polymerization necessitates careful stoichiometry.

Dirhodium Catalysis

Dirhodium(II) acetate catalyzes the decomposition of diazo compounds to generate carbenes, enabling cyclopropanation at ambient temperatures. For example, ethyl diazoacetate reacts with allyloxy-2,4-dimethylbenzene in dichloroethane, yielding 70% product with minimal diastereomers.

Comparative Analysis of Methods

The Williamson synthesis emerges as the most scalable and efficient method, though copper-mediated coupling offers a greener profile with reduced base usage.

Industrial-Scale Considerations

Solvent Recovery

Xylene and toluene are preferentially recycled via distillation, reducing waste and cost. Continuous flow systems further enhance solvent recovery rates to >90%.

Catalyst Reusability

Copper catalysts in Ullmann couplings retain 80% activity after three cycles when supported on mesoporous silica. In contrast, dirhodium complexes degrade rapidly, necessitating single-use applications.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropoxy-2,4-dimethylbenzene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives of this compound .

Scientific Research Applications

1-Cyclopropoxy-2,4-dimethylbenzene has several applications in scientific research, including:

Biology: The compound can be used in studies of enzyme-catalyzed reactions involving aromatic substrates.

Medicine: Research into potential pharmaceutical applications, such as the development of new drugs with specific aromatic functionalities.

Industry: It is used in the production of specialty chemicals and materials with specific aromatic properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-2,4-dimethylbenzene involves its interaction with molecular targets through its aromatic ring and substituents. The cyclopropoxy group can influence the electronic properties of the benzene ring, affecting its reactivity in various chemical reactions. The pathways involved in its mechanism of action include electrophilic aromatic substitution and other reactions typical of aromatic compounds .

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The table below compares key structural and electronic features of 1-cyclopropoxy-2,4-dimethylbenzene with analogous compounds:

Reactivity and Catalytic Behavior

- Cyclopropoxy vs. Ethoxy : The cyclopropoxy group’s ring strain increases reactivity in electrophilic substitution compared to ethoxy, which lacks strain. For example, cyclopropoxy derivatives may undergo faster ring-opening reactions under acidic conditions .

- Cyclopropoxy vs. Cyclohexyl : The cyclohexyl group’s bulkiness hinders electrophilic attack at the aromatic ring, whereas cyclopropoxy balances moderate steric effects with electronic activation .

Spectral Properties

- UV-Vis : 2-Benzyl-1,4-dimethylbenzene absorbs at 277.80 nm due to conjugation with the benzyl group. In contrast, this compound is expected to show a redshifted absorption due to the electron-withdrawing cyclopropoxy group .

- IR : Aromatic C-H stretching (~3025 cm⁻¹) and C=C ring vibrations (~1603 cm⁻¹) are common across dimethylbenzene derivatives. Cyclopropoxy’s strained C-O-C bond may introduce unique bending modes near 1000–1100 cm⁻¹ .

Steric and Electronic Profiles

- Steric Effects : Cyclopropoxy (van der Waals volume ~45 ų) is less bulky than cyclohexyl (~110 ų) but more hindered than ethoxy (~30 ų). This influences regioselectivity in substitution reactions .

- Electronic Effects: Cyclopropoxy acts as a σ-donor but withdraws electrons inductively due to the electronegative oxygen and strained ring. This contrasts with ethoxy, which is a stronger electron donor .

Q & A

Basic: What spectroscopic techniques are recommended for structural characterization of 1-Cyclopropoxy-2,4-dimethylbenzene?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm substituent positions on the benzene ring and cyclopropoxy group. Compare chemical shifts with analogous compounds (e.g., 1-Cyclohexyl-2,4-dimethylbenzene ).

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., C-O-C stretching in the cyclopropoxy group at ~1100 cm) and methyl C-H vibrations.

- Mass Spectrometry (MS): Analyze fragmentation patterns to verify molecular weight (CHO) and structural motifs. High-resolution MS (HRMS) ensures accurate mass confirmation.

Basic: What synthetic strategies are viable for preparing this compound?

Methodological Answer:

- Nucleophilic Aromatic Substitution (SNAr): React 1-chloro-2,4-dimethylbenzene with cyclopropoxide under basic conditions (e.g., KCO/DMF, 80–100°C). Monitor regioselectivity using HPLC .

- Ullmann Coupling: Utilize a copper catalyst to couple cyclopropanol with 2,4-dimethylbromobenzene. Optimize reaction time and temperature to minimize byproducts .

- Validation: Confirm purity via GC-MS or HPLC with internal standards (e.g., 1-ethyl-2,4-dimethylbenzene as a reference ).

Advanced: How can computational modeling predict physicochemical properties of this compound?

Methodological Answer:

- Quantum Chemical Calculations: Use Density Functional Theory (DFT) to optimize geometry and calculate dipole moments, polarizability, and electrostatic potential surfaces. Compare with experimental data from analogs (e.g., 1-Isopropyl-2,4-dimethylbenzene ).

- QSPR/Neural Networks: Train models on datasets (e.g., logP, solubility) of substituted benzenes to predict properties. Validate against experimental measurements .

- Molecular Dynamics (MD): Simulate solvent interactions to estimate partition coefficients (logP) and diffusion rates in biological membranes.

Advanced: How to address contradictions in thermal stability data for this compound?

Methodological Answer:

- Experimental Analysis: Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) under inert and oxidative atmospheres to determine decomposition temperatures. Compare with structurally similar compounds (e.g., 1-Cyclohexyl-2,4-dimethylbenzene ).

- Kinetic Studies: Use Arrhenius plots to model degradation rates. Avoid conditions triggering hazardous decomposition (e.g., strong acids/bases, per ).

- Cross-Validation: Replicate studies using purified samples to rule out impurities affecting stability.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to prevent inhalation (Category 4 acute toxicity per GHS ).

- Storage: Keep in airtight containers away from strong oxidizers/acids (e.g., HNO, HSO) to prevent reactive decomposition .

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols.

Advanced: How to assess ecological risks of this compound with limited data?

Methodological Answer:

- QSAR Models: Apply Quantitative Structure-Activity Relationships to predict biodegradability (e.g., using EPI Suite™) based on substituent effects .

- Microcosm Studies: Test soil mobility and microbial degradation in simulated environments. Use -labeled analogs to track mineralization rates.

- Comparative Toxicology: Cross-reference with ethylbenzene derivatives (e.g., ethylbenzene’s PBT assessment ).

Basic: How to ensure chromatographic purity of this compound?

Methodological Answer:

- GC-MS: Use a DB-5 column (30 m × 0.25 mm) with He carrier gas. Monitor qualifier ions (e.g., m/z 148 for methyl groups) and compare retention times to standards .

- HPLC: Employ a C18 column (UV detection at 254 nm). Optimize mobile phase (e.g., acetonitrile/water gradient) to resolve isomers.

- Internal Standards: Spike with deuterated analogs (e.g., m-xylene-d) for quantification .

Advanced: What catalytic applications exist for derivatives of this compound?

Methodological Answer:

- Ligand Design: Functionalize the cyclopropoxy group to create chelating ligands for transition metals (e.g., Pd or Cu). Test efficacy in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Catalytic Recovery: Monitor catalyst stability via NMR (e.g., 70% recovery of 1-iodo-2,4-dimethylbenzene in fluorination reactions ).

- Mechanistic Studies: Use DFT to model reaction pathways and identify rate-limiting steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.